molecular formula C18H18BNO5 B3321558 6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1356823-23-8

6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B3321558
CAS No.: 1356823-23-8
M. Wt: 339.2 g/mol
InChI Key: MLLNEIFOFJQYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound that features a boron atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 3-phenylmethoxybenzaldehyde with 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a specific temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high efficiency, minimal waste, and adherence to safety and environmental regulations. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving boron metabolism.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom within the compound plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethoxy derivatives: Compounds such as 4-(phenylmethoxy)phenol and 5-(phenylmethoxy)indole share structural similarities with 6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione.

    Boron-containing compounds: Other boron-containing compounds, such as boronic acids and boronate esters, exhibit similar chemical properties and reactivity.

Uniqueness

This compound is unique due to its specific combination of a boron atom with a phenylmethoxy group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BNO5/c1-20-11-17(21)24-19(25-18(22)12-20)15-8-5-9-16(10-15)23-13-14-6-3-2-4-7-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLNEIFOFJQYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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